molecular formula C7H12F3NO2 B8454993 Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Propanamide,3,3,3-trifluoro-N-methoxy-N,2,2-trimethyl-

Cat. No. B8454993
M. Wt: 199.17 g/mol
InChI Key: ATXIQVFUCBCAPS-UHFFFAOYSA-N
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Patent
US08163901B2

Procedure details

A 100 mL flask was charged with 3,3,3-trifluoro-2,2-dimethylpropanoic acid (1.00 g, 6.41 mmol), methylene chloride (25 mL) and DMF (1 drop). The system was purged with nitrogen and cooled to 0° C. Oxalyl chloride (0.650 mL, 7.69 mmol) was added dropwise over about 1 minute and the reaction was stirred at 0° C. for 2 min, then allowed to warm to room temperature. After 4 hours, a solution of N,O-dimethylhydroxylamine hydrochloride (0.937 g, 9.61 mmol) and N,N-diisopropylethylamine (3.35 mL, 19.2 mmol) in methylene chloride (5 mL) was added to the resulting acid chloride and the mixture was stirred at room temperature for 1 hour. The mixture was diluted with ether (50 mL) and washed with 1 M NaH2PO4 (2×15 mL), saturated NaHCO3 (15 mL), dried (Na2SO4), filtered and evaporated to obtain the amide as an oil (1.38 g, quant.), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) 3.70 (s, 3H), 3.21 (s, 3H), 1.50 (s, 6H); m/z=200.3 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.937 g
Type
reactant
Reaction Step Three
Quantity
3.35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4](O)=[O:5].C(Cl)(=O)C(Cl)=O.Cl.[CH3:18][NH:19][O:20][CH3:21].C(N(CC)C(C)C)(C)C>CN(C=O)C.C(Cl)Cl.CCOCC>[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([N:19]([O:20][CH3:21])[CH3:18])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(C(=O)O)(C)C)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.937 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
3.35 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with 1 M NaH2PO4 (2×15 mL), saturated NaHCO3 (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
FC(C(C(=O)N(C)OC)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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